molecular formula C18H19NO4 B2906348 [(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1797195-88-0

[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2906348
CAS No.: 1797195-88-0
M. Wt: 313.353
InChI Key: SERYAGSQYYWNSO-UHFFFAOYSA-N
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Description

[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound with a complex structure that includes both carbamoyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2-methoxyphenyl isocyanate with methyl 2-(4-methylphenyl)acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The ester and carbamoyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can be compared with similar compounds such as:

  • [(3-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
  • [(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(3-METHYLPHENYL)ACETATE

These compounds share similar structural features but differ in the position of the methoxy or methyl groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional group arrangement, which can lead to distinct properties and applications.

Properties

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-18(21)23-12-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERYAGSQYYWNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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